molecular formula C16H10ClF3N2O B2871742 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one CAS No. 64124-06-7

4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one

Cat. No. B2871742
Key on ui cas rn: 64124-06-7
M. Wt: 338.71
InChI Key: PBEMXBIJVNPFDL-UHFFFAOYSA-N
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Patent
US04299614

Procedure details

A mixture of 12 grams of the 3-chloroatropic acid, methyl ester (prepared in Example 9 above), 13 grams 3-(trifluoromethyl)phenylhydrazine hydrochloride and 100 ml. methanol was refluxed overnight to yield 4.6 grams of 4-(3-chlorophenyl)-1-(α,α,α-trifluoro-3-tolyl)-3-pyrazolin-5-one, m.p. 190°-192° C.
Name
3-chloroatropic acid, methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([N:8]2[C:12](=[O:13])[C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[CH:15]=3)=[CH:10][N:9]2CC)[CH:5]=[CH:6][CH:7]=1.Cl.[F:24][C:25]([F:35])([F:34])C1C=C(NN)C=CC=1>CO>[Cl:20][C:16]1[CH:15]=[C:14]([C:11]2[C:12](=[O:13])[N:8]([C:4]3[CH:3]=[C:2]([C:25]([F:35])([F:34])[F:24])[CH:7]=[CH:6][CH:5]=3)[NH:9][CH:10]=2)[CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
3-chloroatropic acid, methyl ester
Quantity
12 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N(C=C(C1=O)C1=CC(=CC=C1)Cl)CC
Name
Quantity
13 g
Type
reactant
Smiles
Cl.FC(C=1C=C(C=CC1)NN)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CNN(C1=O)C=1C=C(C=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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